molecular formula C7H8NNaO2S B095972 Sodium P-toluenesulfonamide CAS No. 18522-92-4

Sodium P-toluenesulfonamide

Cat. No.: B095972
CAS No.: 18522-92-4
M. Wt: 193.2 g/mol
InChI Key: VTLHPYXKUOESEM-UHFFFAOYSA-N
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Description

Sodium P-toluenesulfonamide is an organic compound with the chemical formula CH₃C₆H₄SO₂NH₂. It is a white, water-soluble solid that is commonly used in various chemical reactions and industrial applications. This compound is known for its stability and versatility, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium P-toluenesulfonamide can be synthesized through the neutralization of P-toluenesulfonic acid with sodium hydroxide. The reaction typically involves dissolving P-toluenesulfonic acid in water and gradually adding sodium hydroxide until the solution reaches a neutral pH. The resulting product is then crystallized and purified.

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the direct amidation of P-toluenesulfonic acid. This process includes dissolving anhydrous P-toluenesulfonic acid in dichloromethane, adding a catalyst such as organic boronic acid, and introducing ammonia gas at controlled temperatures. The reaction mixture is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium P-toluenesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts, or using sodium borohydride (NaBH₄).

    Substitution: It can participate in nucleophilic substitution reactions with reagents such as lithium aluminum hydride (LiAlH₄) or sodium methoxide (NaOCH₃).

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine.

    Reduction: H₂/Ni, H₂/Rh, NaBH₄, LiAlH₄.

    Substitution: NaOCH₃, RLi, RMgX.

Major Products:

    Oxidation: P-toluenesulfonic acid derivatives.

    Reduction: P-toluenesulfonamide derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Sodium P-toluenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonic esters.

    Biology: It is employed in the study of enzyme inhibition and protein modification.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antibiotics and antifungal agents.

    Industry: It is used in the production of resins, plasticizers, and coatings

Mechanism of Action

Sodium P-toluenesulfonamide exerts its effects by inhibiting carbonic anhydrase enzymes, which are involved in various physiological processes. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition affects processes such as fluid secretion, bone resorption, and osteoclast differentiation .

Comparison with Similar Compounds

  • P-toluenesulfonic acid
  • P-toluenesulfonyl chloride
  • P-toluenesulfonyl hydrazide

Comparison: Sodium P-toluenesulfonamide is unique due to its stability and solubility in water, which makes it more versatile in various chemical reactions compared to its analogs. P-toluenesulfonic acid, for example, is more acidic and less stable, while P-toluenesulfonyl chloride is more reactive and used primarily as a chlorinating agent .

Properties

IUPAC Name

sodium;(4-methylphenyl)sulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO2S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H-,8,9,10);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLHPYXKUOESEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of sodium ethoxide (23.8 g) in ethanol (anhydrous, 400 ml) is added toluene-4-sulfonamide (60 g) around 50 C. The formed slurry is heated up to reflux for 2 hours and then cooled to 20° C. The precipitated solid is collected by filtration, rinsed with anhydrous ethanol and dried under vacuum with nitrogen flow to give toluene-4-sulfonamide monosodium salt (61.3 g, yield: 90.6%).
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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